2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide is a chemical compound characterized by the presence of a trichloromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophene-2-carbaldehyde with trichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .
Scientific Research Applications
2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(tetrahydro-thiophen-1-ylidene)-acetamide
- 2,2,2-Trichloro-N-(5-iodo-3-methyl-2-pyridinyl)acetamide
- 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of a trichloromethyl group and a thiophene ring. This structure imparts distinct chemical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
546064-45-3 |
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Molecular Formula |
C7H6Cl3NOS |
Molecular Weight |
258.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C7H6Cl3NOS/c8-7(9,10)6(12)11-4-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) |
InChI Key |
NYDVNJAZOIOAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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